molecular formula C7H8ClNO B6159563 (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol CAS No. 1372452-57-7

(1R)-1-(3-chloropyridin-4-yl)ethan-1-ol

Cat. No.: B6159563
CAS No.: 1372452-57-7
M. Wt: 157.60 g/mol
InChI Key: JQOWLEAPTKFXJG-RXMQYKEDSA-N
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Description

(1R)-1-(3-chloropyridin-4-yl)ethan-1-ol: is a chiral compound with a pyridine ring substituted with a chlorine atom at the 3-position and an ethan-1-ol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloropyridine.

    Grignard Reaction: 3-chloropyridine is reacted with an appropriate Grignard reagent to introduce the ethan-1-ol group.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Grignard reactions followed by chiral resolution using techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol: The enantiomer of the compound .

    3-chloropyridine: The parent compound without the ethan-1-ol group.

    (1R)-1-(3-bromopyridin-4-yl)ethan-1-ol: A similar compound with a bromine atom instead of chlorine.

Uniqueness

(1R)-1-(3-chloropyridin-4-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both a chlorine atom and an ethan-1-ol group. This combination of features makes it particularly valuable in asymmetric synthesis and other specialized applications.

Properties

CAS No.

1372452-57-7

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

(1R)-1-(3-chloropyridin-4-yl)ethanol

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3/t5-/m1/s1

InChI Key

JQOWLEAPTKFXJG-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=NC=C1)Cl)O

Canonical SMILES

CC(C1=C(C=NC=C1)Cl)O

Purity

95

Origin of Product

United States

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